molecular formula C10H10N2S B11903699 2-(Methylthio)quinolin-8-amine CAS No. 89647-36-9

2-(Methylthio)quinolin-8-amine

Cat. No.: B11903699
CAS No.: 89647-36-9
M. Wt: 190.27 g/mol
InChI Key: RNVZOEIBVGYAOO-UHFFFAOYSA-N
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Description

2-(Methylthio)quinolin-8-amine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and an amine group at the 8-position, making it a valuable scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)quinolin-8-amine typically involves the functionalization of the quinoline ringThis can be achieved through nucleophilic substitution reactions under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)quinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(Methylthio)quinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Aminoquinoline: Lacks the methylthio group but has similar biological activities.

    2-Methylquinoline: Lacks the amine group at the 8-position.

Uniqueness

2-(Methylthio)quinolin-8-amine is unique due to the presence of both the methylthio and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89647-36-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-methylsulfanylquinolin-8-amine

InChI

InChI=1S/C10H10N2S/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3

InChI Key

RNVZOEIBVGYAOO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC=C2N)C=C1

Origin of Product

United States

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